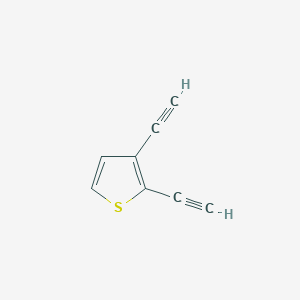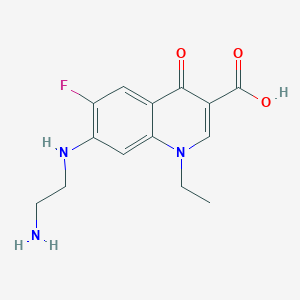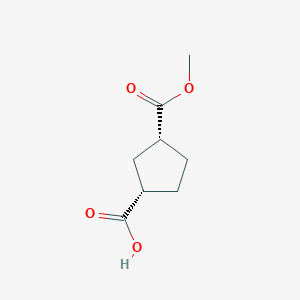
4,4'-Sulfonyldibenzoic acid
Übersicht
Beschreibung
4,4’-Sulfonyldibenzoic acid is a chemical compound with the formula C14H10O6S. It has a molecular weight of 306.291 .
Synthesis Analysis
The synthesis of 4,4’-Sulfonyldibenzoic acid has been reported in several studies. For instance, it has been used to synthesize a new metal–organic framework (MOF) under solvothermal conditions . Another study reported its use in the synthesis of poly(aryl sulfone benzimidazole) and its copolymers .Molecular Structure Analysis
The molecular structure of 4,4’-Sulfonyldibenzoic acid consists of two benzoic acid groups connected by a sulfonyl group .Physical And Chemical Properties Analysis
4,4’-Sulfonyldibenzoic acid is a solid compound with a melting point greater than 350 °C . It is soluble in dimethylformamide . Its density is predicted to be 1.509 g/cm3 .Wissenschaftliche Forschungsanwendungen
Composite Host Lattices
Wu et al. (2018) studied inclusion compounds of 4,4'-sulfonyldibenzoate anions and tetrapropylammonium cations with water and boric acid. These compounds exhibit different structures due to the ancillary small molecules, highlighting the significance of these molecules in crystal structure formation (Wu, Zeng, & Yang, 2018).
Coordination Frameworks
Xiao et al. (2011) created a three-dimensional metal-organic framework using cadmium salt and 4,4′-sulfonyldibenzoic acid. This framework, with its unique twofold interpenetrating rutile network, demonstrates potential in structural chemistry (Xiao et al., 2011).
Hydrogen-Bonded Ribbons
Yang et al. (2020) synthesized novel inclusion compounds using 4,4’-sulfonyldibenzoic anion and boric acid. These compounds form hydrogen-bonded ribbons with distinct layer frameworks and 3D networks, influenced by water molecules (Yang, Zhang, Xia, & Li, 2020).
Lanthanide(III) Coordination Polymers
Łyszczek et al. (2015) investigated lanthanide(III) coordination polymers with 4,4′-sulfonyldibenzoic acid. These complexes exhibit red and green luminescence and have potential in luminescent applications (Łyszczek, Ostasz, Bartyzel, & Lipke, 2015).
Xe Adsorption in MOFs
Banerjee et al. (2017) evaluated microporous metal–organic frameworks (MOFs) constructed with 4,4′-sulfonyldibenzoic acid for their xenon gas adsorption properties. This research is particularly relevant in nuclear reprocessing conditions (Banerjee, Elsaidi, & Thallapally, 2017).
New Al-MOFs with Intralayer Porosity
Reimer et al. (2015) synthesized a new metal-organic framework using 4,4'-sulfonyldibenzoic acid. This framework features hydrophobic lozenge-shaped pores and demonstrates high thermal stability, indicating potential in various applications (Reimer, Reinsch, Inge, & Stock, 2015).
Interpenetrated Polythreading Networks
Wang et al. (2015) developed 3-D interpenetrated polythreading networks using NiII/CoII, 4,4′-sulfonyldibenzoic acid, and N-donor ligand. These complexes form unique interpenetrated networks with potential in material science (Wang, Shen, Zhou, Li, Zhou, Ye, Wang, Liu, & Wang, 2015).
Interfacial Polycondensation
Stephens (1959) reported on the synthesis of soluble polyamides using 4,4′-sulfonyldibenzoic acid. These polymers demonstrate varying properties based on their composition, indicating their utility in polymer science (Stephens, 1959).
Wirkmechanismus
Target of Action
It’s known that the compound is used as an intermediate in the synthesis of dyes, high-temperature dyes, high polymer materials, and organic optoelectronic materials . It can also serve as a carrier for catalysts and catalysts in polymerization reactions .
Mode of Action
It contains two carboxylic acid groups attached to a sulfonyl group, which can undergo reactions such as esterification and oxidation .
Biochemical Pathways
As a chemical intermediate, it likely participates in various chemical reactions that lead to the formation of complex molecules in the fields of dyes, polymers, and optoelectronic materials .
Result of Action
It’s known to be a key intermediate in the synthesis of various compounds, suggesting that its primary effect is to facilitate the formation of these complex molecules .
Action Environment
4,4’-Sulfonyldibenzoic acid is a white crystalline solid that is soluble in hot water and organic solvents such as alcohol and ether . It is stable at room temperature and has good thermal and chemical stability . These properties suggest that it can be used in a variety of environments and that its action, efficacy, and stability may be influenced by factors such as temperature and the presence of other chemicals.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that it is used in the preparation of sulfone-containing polyesters by direct polycondensation .
Molecular Mechanism
It is known that it can be prepared through the oxidation reaction of p-toluenesulfonate and p-phenol .
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature and has good thermal and chemical stability .
Eigenschaften
IUPAC Name |
4-(4-carboxyphenyl)sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJQLYOMPSJVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279360 | |
| Record name | 4,4'-Sulfonyldibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2449-35-6 | |
| Record name | 2449-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Sulfonyldibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dicarboxydiphenyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of 4,4'-sulfonyldibenzoic acid?
A1: The molecular formula of this compound is C14H10O6S, and its molecular weight is 306.31 g/mol. []
Q2: What is the spatial arrangement of the phthalic fragments in this compound?
A2: In the solid state, the two phthalic fragments in this compound adopt a dihedral angle of 76.41 (10) degrees. The molecule itself lies on a mirror plane. []
Q3: How does the incorporation of this compound influence the thermal stability of polymers?
A3: Polyamides synthesized using this compound exhibit high glass transition temperatures (Tg) and good thermal stability. For instance, polyamides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene and this compound demonstrate Tg values between 203-268°C and maintain their integrity up to 450°C in both nitrogen and air atmospheres. [] Similarly, polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene exhibit Tg values between 253 and 276 °C and begin to decompose above 400 °C. []
Q4: Can this compound be used to create water-stable MOFs?
A4: Yes, this compound has been successfully incorporated into water-stable MOFs. For instance, IITKGP-6, a twofold interpenetrated MOF synthesized using this compound, demonstrates remarkable stability in the presence of water. [] This stability makes such MOFs suitable for practical applications where water exposure is inevitable.
Q5: How does the presence of a sulfone group in this compound contribute to CO2 capture in MOFs?
A5: The sulfone group (-SO2) in this compound plays a crucial role in enhancing CO2 capture within MOFs. This polar moiety acts as a binding site for CO2 molecules, facilitating their adsorption. For instance, in IITKGP-12, a moisture-stable Zn-MOF incorporating this compound, Grand Canonical Monte Carlo (GCMC) calculations identified the sulfone group as the primary binding site for CO2. []
Q6: Can indium MOFs containing this compound function as catalysts?
A6: Yes, microporous 2D indium MOFs incorporating this compound, such as (Me2NH2)[In(SBA)2] (where H2SBA represents this compound), have shown catalytic activity in the cycloaddition of carbon dioxide to propylene oxide, producing propylene carbonates. These MOFs, when combined with n-Bu4NBr, effectively catalyze this reaction under mild conditions. []
Q7: How does the choice of metal ion influence the properties of MOFs constructed with this compound?
A7: The choice of metal ion significantly influences the properties of MOFs synthesized using this compound. For example, a comparative study of two Zn(II)-based MOFs, IITKGP-13A and IITKGP-13B, both constructed with this compound but with different N,N′-donor spacers, revealed significant differences in their CO2 uptake capacities. Density functional theory (DFT) calculations attributed these differences to variations in enthalpy change (ΔH) and Gibbs free energy change (ΔG) for CO2 adsorption, influenced by the choice of metal ion. []
Q8: Have computational methods been employed to understand the interaction of CO2 with MOFs containing this compound?
A8: Yes, computational methods, particularly GCMC simulations, have been employed to understand CO2 interaction with this compound-containing MOFs. For example, in IITKGP-12, GCMC simulations revealed that CO2 molecules preferentially bind to the sulfone moieties of this compound within the MOF structure. [] This interaction is primarily governed by the polar nature of the sulfone group, highlighting the potential of computational studies in understanding gas adsorption behavior in MOFs.
Q9: How do structural variations in the diamine component affect the properties of polyamides synthesized with this compound?
A9: Structural modifications in the diamine component significantly influence the properties of polyamides synthesized with this compound. For instance, increasing the chain length or branching in the aliphatic diamine used to synthesize polyamides with this compound leads to a decrease in the polymer melt temperature. [] The introduction of cyclic secondary diamines, instead of straight-chain diamines, results in polyamides with higher melting points. []
Q10: How does the flexibility of spacer ligands affect iodine adsorption in nickel(II) coordination polymers containing this compound?
A10: The flexibility of spacer ligands plays a crucial role in the iodine adsorption capacity of nickel(II) coordination polymers incorporating this compound. Research indicates that more flexible spacer ligands facilitate better iodine adsorption. For example, complex 9, incorporating a more flexible spacer ligand, exhibits superior iodine adsorption compared to other complexes in the series, demonstrating the impact of ligand flexibility on iodine uptake in these materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)

